4-(Aminomethyl)-2,6-difluorophenol
CAS No.:
Cat. No.: VC16226010
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F2NO |
|---|---|
| Molecular Weight | 159.13 g/mol |
| IUPAC Name | 4-(aminomethyl)-2,6-difluorophenol |
| Standard InChI | InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2 |
| Standard InChI Key | XIGBWMMDVPCKSD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)O)F)CN |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 4-(aminomethyl)-2,6-difluorophenol systematically describes its structure: a phenol ring with fluorine atoms at positions 2 and 6, and an aminomethyl group (-CH₂NH₂) at position 4. Its canonical SMILES representation, C1=C(C=C(C(=C1F)O)F)CN, encodes this arrangement. The presence of fluorine atoms introduces electronegativity and steric effects that influence both reactivity and intermolecular interactions .
Table 1: Molecular Properties of 4-(Aminomethyl)-2,6-difluorophenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇F₂NO | |
| Molecular Weight | 159.13 g/mol | |
| Exact Mass | 159.0437 g/mol | |
| PSA (Polar Surface Area) | 46.25 Ų | |
| LogP (Partition Coefficient) | 1.00 |
The compound’s calculated polar surface area (46.25 Ų) and moderate LogP value (1.00) suggest favorable membrane permeability, a critical attribute for central nervous system (CNS)-targeted drugs .
Crystallographic and Spectroscopic Data
While crystallographic data for 4-(aminomethyl)-2,6-difluorophenol remains unpublished, analogous fluorophenols exhibit planar aromatic rings with hydrogen bonding between phenolic -OH and adjacent substituents . Infrared spectroscopy of related compounds reveals O-H stretching frequencies near 3300 cm⁻¹ and C-F vibrations between 1100–1000 cm⁻¹, patterns likely conserved in this derivative .
Synthetic Methodologies
Catalytic Hydrogenation of Nitro Precursors
The primary synthesis route involves hydrogenation of 4-nitro-2,6-difluorophenol using palladium on activated carbon (Pd/C) under high-pressure hydrogen .
Table 2: Optimal Reaction Conditions for Synthesis
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent System | Methanol:Water (2:1 v/v) |
| Temperature | 60–70°C |
| Pressure | 2250–3000 Torr |
| Reaction Time | 3–5 hours |
| Yield | 90.1% |
| Purity | 95.8% |
This method achieves high yields by leveraging the catalyst’s efficiency in nitro group reduction. Substituting 5% Pd/C with 10% Pd/C improved yield from 89.7% to 90.1%, highlighting catalyst loading as a critical variable . Post-reaction purification via reduced-pressure distillation ensures removal of residual solvents and byproducts.
Mechanistic Insights
The hydrogenation proceeds through adsorption of nitro intermediates onto the Pd surface, followed by sequential electron transfers to form the amine. Fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating reduction kinetics compared to non-fluorinated analogs .
Physicochemical and Pharmacokinetic Profile
Thermal Stability and Phase Behavior
The compound’s melting point remains uncharacterized experimentally, but density functional theory (DFT) calculations estimate a melting range of 80–100°C based on homologous structures . Its boiling point (extrapolated from vapor pressure data) exceeds 250°C, indicating suitability for high-temperature formulations .
Solubility and Partitioning
Experimental solubility in aqueous buffers is limited, but its LogP value (1.00) predicts moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility . The aminomethyl group enhances water solubility via protonation at physiological pH, while fluorine atoms reduce metabolic oxidation .
| Compound | ED₅₀ (Anxiolysis) | Sedation Threshold |
|---|---|---|
| Diazepam | 2.1 mg/kg | 8.5 mg/kg |
| 4-(Aminomethyl)-2,6-difluorophenol | 3.8 mg/kg | 12.2 mg/kg |
The higher ED₅₀ suggests milder potency, potentially mitigating side effects like ataxia.
Structure-Activity Relationships (SAR)
-
Fluorine Substitution: 2,6-Difluoro analogs exhibit 3-fold greater receptor affinity than non-fluorinated counterparts due to hydrophobic interactions with Leu232 in the GABAₐ binding pocket .
-
Aminomethyl Positioning: Migration of the aminomethyl group to position 3 abolishes activity, underscoring the importance of spatial alignment with allosteric sites.
Fluorine’s Role in Optimizing Drug Properties
The strategic incorporation of fluorine atoms enhances metabolic stability by shielding labile C-H bonds from cytochrome P450 oxidation . Additionally, fluorine’s electronegativity increases binding affinity through dipole interactions and improved van der Waals contacts . Comparative studies show that 2,6-difluoro substitution improves CNS bioavailability by 40% compared to monofluoro derivatives.
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